

# Scale-Up Support Center: Managing Reaction Exotherms

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## Compound of Interest

Compound Name: 2-(1H-imidazol-1-ylmethyl)cycloheptanone  
CAS No.: 1142202-13-8  
Cat. No.: B1359971

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Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Thermal Safety in Scale-Up (Batch to Semi-Batch Transition)

## Introduction: The Thermodynamics of Scale

Welcome to the Scale-Up Support Center. If you are reading this, you are likely moving a process from the milligram/gram scale (discovery) to the kilogram/multi-kilo scale (development/pilot).

In a 100 mL round-bottom flask, surface area-to-volume ratios are forgiving. You can often get away with adding reagents "portion-wise" and relying on ambient air cooling. In a 500 L reactor, that luxury evaporates. The heat generation rate (

) scales with volume (

), while your cooling capacity (

) scales only with surface area (

).

This guide is not a textbook; it is a troubleshooting system designed to prevent the most common and catastrophic failure mode in chemical engineering: Thermal Runaway.

## Module 1: Critical Safety Parameters (The "Why")

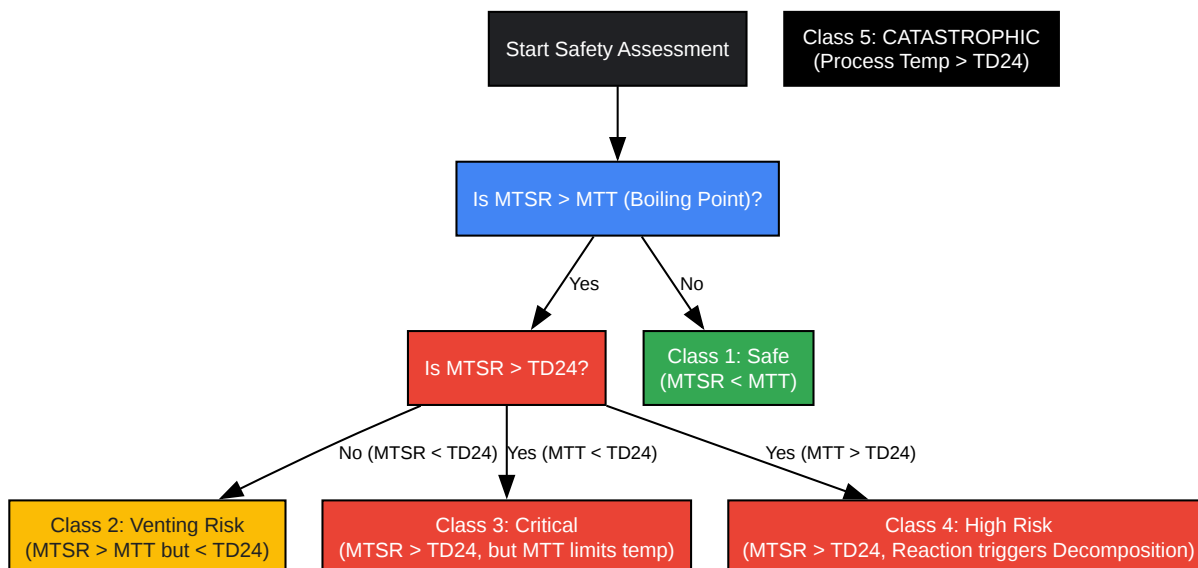
Before you touch a pilot reactor, you must quantify the thermal potential of your chemistry. We use the Stoessel Criticality Classification system to determine the inherent risk.<sup>[1]</sup>

### Key Definitions

- (Adiabatic Temperature Rise): The theoretical temperature increase if all reaction heat is retained in the vessel.<sup>[2][3][4]</sup>
  - Formula:  
$$T_{AR} = \frac{(-\Delta H_r) \cdot n_r}{m \cdot C_p}$$
  - Where:
    - = Enthalpy of reaction,
    - = Moles reacted,
    - = Reaction mass,
    - = Specific heat capacity.
- MTSR (Maximum Temperature of Synthesis Reaction): The maximum temperature the reactor will reach if cooling fails at the worst possible moment.
  - Formula:  
$$T_{MSR} = T_{AD} + T_{AR}$$
- $T_{AD}$ : The temperature at which the Time to Maximum Rate ( $T_{MR}$ ) of a secondary decomposition reaction is 24 hours. This is your "thermal cliff."

### Visualizing Risk: The Stoessel Decision Matrix

Use this logic flow to determine your process safety class (1-5). Class 5 is a "forbidden" zone requiring immediate redesign.



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Figure 1: Stoessel Criticality Logic. MTT = Maximum Technical Temperature (usually solvent boiling point).[3] If your MTSR exceeds the onset of decomposition (

), you are in the danger zone.

## Module 2: Process Control & Engineering (The "How")

The most effective way to manage a high

is to switch from Batch to Semi-Batch (dosing controlled).

### The Accumulation Trap

WARNING: Semi-batch is only safe if the reaction is fast relative to the dosing rate. If the reaction is slow (low Damköhler number) and you dose quickly, reagents build up unreacted. If cooling fails then, the accumulated reagents react all at once, mimicking a batch thermal runaway.

Table 1: Batch vs. Semi-Batch Safety Profile

Parameter	Batch Process	Semi-Batch (Ideal)	Semi-Batch (Accumulation Risk)
Reagent Availability	100% at	Limited by feed rate	High (due to slow kinetics)
Heat Release Rate	Peaked at start	Constant (controlled by feed)	Rising (as accumulation builds)
Cooling Failure Result	Full released	Only of unreacted portion	High (potential explosion)
Control Strategy	Pre-cooling/Dilution	Stop Feed (Emergency)	Quench Required

## Experimental Protocol: Determining Accumulation

Before scaling up a semi-batch reaction, you must measure the accumulation.

- Instrument: Reaction Calorimeter (e.g., Mettler Toledo RC1 or equivalent).
- Procedure:
  - Perform the reaction at target temperature with the intended dosing time.
  - Stop dosing at 50% completion.
  - Measure: Does the heat flow ( ) drop to zero immediately?
    - Yes: Reaction is feed-controlled (Safe).
    - No: Heat continues to evolve. This tail represents thermal accumulation.[3]
- Calculation:

Target: < 15-20% accumulation at any point.

## Module 3: Troubleshooting & FAQs

Scenario A: "The reaction temperature isn't rising, so I increased the feed rate."

DIAGNOSIS: Induction Period / Stalled Initiation. This is common in Grignard formation or autocatalytic reactions. RISK: You are filling the reactor with unreacted material. When it finally initiates, it will be a violent batch exotherm (Class 4/5 event). SOLUTION:

- STOP FEED IMMEDIATELY.
- Do not restart until you see the "kick" (exotherm onset) or halide consumption.
- Protocol: Use a "heel" (pre-initiated portion) or iodine activation before starting the main feed. Never feed into a "dead" reactor.

Scenario B: "My cooling jacket is fully open (-20°C), but the internal temp is drifting up."

DIAGNOSIS: Heat Transfer Limitation (

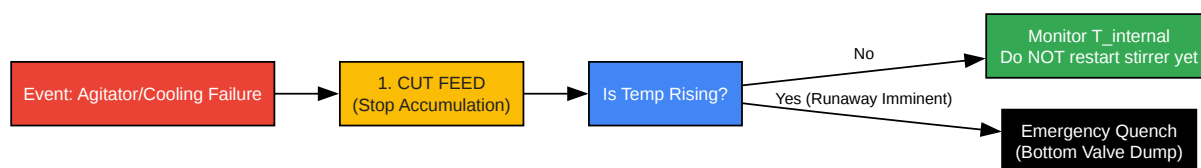
drop). On scale, the heat transfer area per unit volume (

) drops drastically. Your jacket cannot remove heat as fast as it is generated. SOLUTION:

- Throttle the Feed: Reduce dosing rate to match cooling capacity.
- Dilution: Add solvent to increase thermal mass ( ), lowering the specific energy density.

Scenario C: "Power failure during addition. The stirrer stopped."

DIAGNOSIS: Thermal Stratification & Hotspots. Without stirring, the reaction mass is not homogeneous.<sup>[4]</sup> Heat builds up in the reaction zone, while the jacket only cools the stagnant wall layer. WORKFLOW:



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Figure 2: Emergency Response Workflow. Note: Restarting a stirrer after a long pause in a heterogeneous mixture can cause a sudden surge in reaction rate (heat spike).

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